molecular formula C19H14N2O5 B2691933 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931717-88-3

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2691933
CAS RN: 931717-88-3
M. Wt: 350.33
InChI Key: NIWUYILGRWYBHB-UHFFFAOYSA-N
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Description

The compound “3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a 2H-chromen-2-one (a type of coumarin), a 1,2,4-oxadiazole ring, and a 2,4-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 2H-chromen-2-one moiety, a 1,2,4-oxadiazole ring, and a 2,4-dimethoxyphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the 2H-chromen-2-one moiety. Oxadiazoles are known to participate in various chemical reactions, including cycloadditions . The 2H-chromen-2-one moiety can undergo reactions typical of lactones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 2,4-dimethoxyphenyl group could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, similar compounds have been studied for their antioxidant and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Similar compounds can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, such as its antioxidant and anti-inflammatory properties . Additionally, the development of more efficient synthetic routes could be a focus .

properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-23-12-7-8-13(16(10-12)24-2)17-20-18(26-21-17)14-9-11-5-3-4-6-15(11)25-19(14)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWUYILGRWYBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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